molecular formula C12H12O2 B6153926 4-(4-ethynylphenyl)butanoic acid CAS No. 2131053-53-5

4-(4-ethynylphenyl)butanoic acid

Cat. No.: B6153926
CAS No.: 2131053-53-5
M. Wt: 188.22 g/mol
InChI Key: UJDKOVMRZNMLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethynylphenyl)butanoic acid is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethynylphenyl)butanoic acid typically involves the coupling of ethynylbenzene with a butanoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the ethynyl group and the phenyl ring . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethynylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) can be used under controlled conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives of the phenyl ring.

Scientific Research Applications

4-(4-Ethynylphenyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-ethynylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl ring provides a stable framework, while the butanoic acid chain can interact with biological systems, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutanoic acid: Lacks the ethynyl group, resulting in different chemical properties and reactivity.

    4-(4-Ethylphenyl)butanoic acid: Contains an ethyl group instead of an ethynyl group, leading to variations in its chemical behavior and applications.

Uniqueness

4-(4-Ethynylphenyl)butanoic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse applications. This structural feature differentiates it from other similar compounds and enhances its utility in various fields of research .

Properties

CAS No.

2131053-53-5

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4-(4-ethynylphenyl)butanoic acid

InChI

InChI=1S/C12H12O2/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h1,6-9H,3-5H2,(H,13,14)

InChI Key

UJDKOVMRZNMLFY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)CCCC(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.